molecular formula C13H10F3NO3 B1613492 Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate CAS No. 613240-18-9

Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate

Cat. No.: B1613492
CAS No.: 613240-18-9
M. Wt: 285.22 g/mol
InChI Key: MKMLEMDGZCVWJB-UHFFFAOYSA-N
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Description

¹H NMR (400 MHz, CDCl₃):

  • δ 1.46 (t, J = 7.1 Hz, 3H, CH$$_3$$)
  • δ 4.50 (q, J = 7.1 Hz, 2H, OCH$$_2$$)
  • δ 7.04 (s, 1H, isoxazole-H)
  • δ 7.76–7.96 (m, 4H, phenyl-H).

¹³C NMR (100 MHz, CDCl₃):

  • δ 14.46 (CH$$3$$), 62.67 (OCH$$2$$), 101.6 (C-4 isoxazole)
  • δ 123.7 (q, J = 271.7 Hz, CF$$_3$$), 157.3 (C=O).

¹⁹F NMR (376 MHz, CDCl₃):

  • δ -64.1 (s, CF$$_3$$).

The absence of splitting in the ¹⁹F signal confirms the symmetry of the trifluoromethyl group. Coupling between the isoxazole proton and adjacent carbons is consistent with restricted rotation about the C–N bond.

Vibrational Spectroscopy (IR/Raman) of Functional Groups

IR (KBr, cm⁻¹):

  • 3134 (C–H aromatic stretch)
  • 1725 (C=O ester stretch)
  • 1215 (C–F stretch).

Raman (cm⁻¹):

  • 1605 (isoxazole ring breathing)
  • 1120 (C–O–C asymmetric stretch).

The strong C=O absorption at 1725 cm⁻¹ confirms the presence of the ester group, while C–F stretches near 1215 cm⁻¹ align with trifluoromethyl vibrations.

Mass Spectrometric Fragmentation Patterns

HRMS (ESI⁺): m/z 285.0613 [M⁺], matching C$${13}$$H$${10}$$F$${3}$$NO$${3}$$. Key fragments include:

  • m/z 239 [M – COOCH$$2$$CH$$3$$]⁺
  • m/z 162 [M – CF$$_3$$]⁺.

The base peak at m/z 162 corresponds to cleavage of the trifluoromethylphenyl moiety, followed by loss of the ester group (Figure 1).

Figure 1: Dominant fragmentation pathways

  • Ester cleavage : Loss of COOCH$$2$$CH$$3$$ (46 Da).
  • CF$$_3$$ elimination : Formation of a phenylisoxazole ion.

This fragmentation profile aligns with analogous isoxazole derivatives.

Properties

IUPAC Name

ethyl 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-19-12(18)10-7-11(20-17-10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMLEMDGZCVWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622214
Record name Ethyl 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613240-18-9
Record name Ethyl 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate generally involves the construction of the isoxazole ring via cycloaddition reactions and the introduction of the trifluoromethyl-substituted phenyl group through appropriate precursors.

Key synthetic approaches include:

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes:
    This is the most common method to form the isoxazole ring. The nitrile oxide, generated in situ from oximes or hydroximoyl chlorides, undergoes regioselective cycloaddition with alkynes bearing the ethyl ester group. The phenyl ring substituted with a trifluoromethyl group is introduced either as part of the alkyne or the nitrile oxide precursor. This method offers high regioselectivity and yields the isoxazole core efficiently.

  • Esterification Reactions:
    Following ring formation, esterification or transesterification steps are performed to install or modify the ethyl ester group at the 3-position of the isoxazole ring.

  • Nucleophilic Aromatic Substitution or Cross-Coupling:
    In some synthetic routes, the trifluoromethylphenyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, using appropriately functionalized isoxazole intermediates.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Notes on Optimization
Generation of Nitrile Oxide Hydroximoyl chloride + base (e.g., triethylamine) In situ generation to avoid isolation; temperature control critical for selectivity
Cycloaddition with Alkyne Alkyne with ethyl ester group, solvent (e.g., dichloromethane), room temperature to reflux Solvent polarity and temperature influence regioselectivity and yield
Esterification/Transesterification Acid or base catalysis, ethanol or ethylating agents Careful control of pH and temperature to prevent side reactions
Introduction of Trifluoromethylphenyl group Palladium-catalyzed coupling (Pd(PPh3)4), base (K2CO3), solvent (DMF), 80–100 °C Catalyst loading and base choice affect coupling efficiency

Representative Synthetic Procedure (Based on Literature)

A typical synthesis involves:

  • Preparation of Hydroximoyl Chloride:
    The oxime precursor bearing the 4-(trifluoromethyl)phenyl group is treated with N-chlorosuccinimide (NCS) in an inert solvent to form the hydroximoyl chloride intermediate.

  • Cycloaddition Reaction:
    The hydroximoyl chloride is reacted with ethyl propiolate (an alkyne with an ethyl ester group) in the presence of a base such as triethylamine. This reaction proceeds via in situ generation of the nitrile oxide, which cyclizes with the alkyne to form the isoxazole ring.

  • Purification:
    The crude product is purified by recrystallization or chromatography to afford this compound with high purity.

Scale-Up and Industrial Considerations

According to process development research, scale-up synthesis of related isoxazole derivatives involves:

  • Regioselective Cycloaddition:
    Maintaining regioselectivity is crucial for yield and purity during scale-up. Process parameters such as temperature control, reagent addition rate, and solvent choice are optimized.

  • Chemo-selective Hydrolysis:
    Selective hydrolysis of regioisomers or side products can be employed to improve overall yield.

  • Catalyst and Solvent Recycling:
    Use of recyclable catalysts and environmentally benign solvents is emphasized to reduce cost and environmental impact.

  • Process Safety:
    Handling of reactive intermediates like nitrile oxides requires careful control of reaction conditions and appropriate safety measures.

Comparative Table of Preparation Methods

Method Key Features Advantages Limitations
Nitrile Oxide-Alkyne Cycloaddition Direct ring formation, high regioselectivity Efficient, versatile for various substituents Requires in situ generation of nitrile oxide, sensitive to moisture
Cross-Coupling (Suzuki, Stille) Post-ring formation introduction of aryl group High selectivity, broad substrate scope Requires expensive catalysts, longer reaction times
Esterification/Transesterification Modifies ester group at 3-position Straightforward, mild conditions Possible side reactions if not controlled
Multi-step synthesis with intermediates Stepwise introduction of functional groups Allows fine control over substitutions Longer synthesis time, more purification steps

Research Findings and Analytical Data

  • Regioselectivity:
    The cycloaddition reaction predominantly yields the 3-carboxylate substituted isoxazole regioisomer due to electronic and steric factors.

  • Yields:
    Reported yields for the cycloaddition step range from 70% to 90% under optimized conditions.

  • Purity and Characterization:
    Products are characterized by NMR (¹H, ¹³C, and ¹⁹F), IR spectroscopy, and mass spectrometry to confirm structure and purity.

  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Pharmacological Activities

The compound has demonstrated a range of pharmacological activities, including:

  • Anti-inflammatory properties: Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate has been studied for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Antibacterial and antifungal effects: Its derivatives have shown efficacy against various bacterial and fungal strains, indicating potential applications in developing new antibiotics .
  • Interaction with biological macromolecules: Studies suggest that this compound can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids, which is crucial for drug design .

Case Studies in Drug Development

Several studies have highlighted the synthesis and biological evaluation of isoxazole derivatives. For instance:

  • A study reported the synthesis of various fluorinated isoxazoles, including derivatives of this compound, which were evaluated for their activity as TRPV1 antagonists. The findings indicated that modifications to the isoxazole ring could enhance biological activity .
  • Another investigation focused on the synthesis of isoxazole-based compounds that exhibited potent anti-cancer activities. These studies suggest that this compound could serve as a lead compound in developing new cancer therapeutics .

Agricultural Applications

The unique properties of this compound also extend to agrochemicals. Its stability and reactivity make it suitable for developing herbicides and fungicides. The trifluoromethyl group enhances the compound's efficacy against specific pests while potentially reducing environmental impact compared to traditional agrochemicals .

Materials Science

In materials science, the compound's chemical reactivity allows it to be used in synthesizing new polymeric materials or coatings that require specific functional properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it valuable in various industrial applications .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Medicinal ChemistryAnti-inflammatory, antibacterial, antifungalPotential for novel drug development
Agricultural ChemistryHerbicides, fungicidesEnhanced efficacy with reduced environmental impact
Materials SciencePolymer synthesis, coatingsImproved thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 5-(3-Methoxyphenyl)isoxazole-3-carboxylate
  • Key Difference : Replacement of -CF₃ with a methoxy (-OCH₃) group.
  • Impact : The electron-donating methoxy group reduces electrophilicity at the phenyl ring compared to the electron-withdrawing -CF₃ group. This alters reactivity in substitution reactions and may decrease metabolic stability .
  • Applications : Methoxy-substituted isoxazoles are often explored for antibacterial and anti-inflammatory activities .
Ethyl 5-(4-Biphenylyl)isoxazole-3-carboxylate
  • Key Difference : A biphenyl group replaces the -CF₃-substituted phenyl.
  • However, the increased molecular weight (MW = 307.33 g/mol) may reduce solubility .
Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate
  • Key Difference : Halogen substituents (Br, F) at meta and para positions.
  • Impact : Bromine introduces steric bulk, while fluorine enhances electronegativity. This combination is useful in tuning pharmacokinetic properties, such as blood-brain barrier permeability .

Functional Group Modifications on the Isoxazole Core

Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate
  • Key Difference : A methyl group at position 5 and phenyl at position 3.
  • This compound has been structurally characterized via X-ray diffraction, revealing a planar isoxazole core with slight deviations due to substituents .
5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid (11d)
  • Key Difference : Hydrolysis of the ethyl ester to a carboxylic acid.
  • Impact : The free carboxylic acid group improves water solubility but reduces cell membrane permeability. This derivative is utilized as an intermediate in synthesizing inhibitors of membrane-bound pyrophosphatases .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate -CF₃ at phenyl para position 285.22 High lipophilicity; metabolic stability
Ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate -OCH₃ at phenyl meta position 277.27 Antibacterial activity
Ethyl 5-(4-biphenylyl)isoxazole-3-carboxylate Biphenyl group 307.33 Enhanced π-π interactions
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Methyl at C5, phenyl at C3 231.25 Planar crystal structure
5-(4-carboxyphenyl)isoxazole-3-carboxylic acid Carboxylic acid substituents 249.20 Pyrophosphatase inhibition

Pharmacological Potential

  • The trifluoromethyl group in this compound is critical for interactions with hydrophobic enzyme pockets, as seen in related fluorinated inhibitors .
  • Methoxy and halogen-substituted analogs show promise in antibacterial applications but exhibit lower thermal stability compared to -CF₃ derivatives .

Structural Insights

  • Single-crystal X-ray studies of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate reveal triclinic crystal symmetry (space group P 1) with two independent molecules in the asymmetric unit . Similar studies on the -CF₃ analog are lacking but predicted to show altered packing due to steric effects.

Biological Activity

Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is recognized for its diverse biological activities. This article will explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F3NO4C_{13}H_{10}F_3NO_4. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an isoxazole ring with an ethyl ester at the 3-position. This unique structural arrangement significantly influences its chemical reactivity and biological interactions.

Pharmacological Properties

This compound exhibits several notable pharmacological properties:

  • Anti-inflammatory Activity : Research indicates that derivatives of isoxazole can exhibit significant anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
  • Antibacterial and Antifungal Activities : Compounds within the isoxazole family have demonstrated potential antibacterial and antifungal properties, making them valuable in medicinal chemistry for developing new therapeutic agents .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound remains limited .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Interaction studies reveal that it can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids, suggesting its potential as a lead compound in drug design .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits COX enzymes; reduces inflammation
AntibacterialExhibits activity against bacterial strains
AntifungalPotential antifungal properties
CytotoxicPreliminary evidence of cytotoxic effects on cancer cells

Case Studies

  • Anti-inflammatory Study : A study conducted on related compounds demonstrated their efficacy in reducing inflammation in animal models. The compounds showed significant inhibition of edema formation, comparable to established anti-inflammatory drugs .
  • Metabolism Study : An investigation into the metabolism of similar isoxazole derivatives indicated that upon oral administration, these compounds are absorbed intact and metabolized into active forms, enhancing their therapeutic potential .
  • Cytotoxicity Assay : A cytotoxicity assay performed on cancer cell lines indicated that certain isoxazole derivatives could induce apoptosis in a dose-dependent manner. While specific data for this compound are still emerging, related compounds have shown promising results .

Q & A

Q. What are the key synthetic methodologies for Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate?

The synthesis typically involves cyclocondensation of hydroxylamine derivatives with β-keto esters or enol ethers. For example:

  • Step 1 : Reacting ethyl 3-(4-(trifluoromethyl)phenyl)-3-oxopropanoate with hydroxylamine hydrochloride in ethanol under reflux to form the isoxazole ring.
  • Step 2 : Optimizing reaction conditions (e.g., pH 6–7, 60–80°C) to maximize yield (commonly 70–85%) .
  • Alternative routes : Use of continuous flow reactors for improved efficiency and scalability .

Q. How is the compound characterized to confirm its structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra verify substituent positions and ester functionality .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C13_{13}H10_{10}F3_3NO3_3, MW 285.22) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles, critical for understanding conformation .

Q. What biological activities are associated with this compound?

  • Targeted interactions : The trifluoromethylphenyl group enhances lipophilicity, improving membrane permeability and binding to enzymes/receptors (e.g., kinases or GPCRs) .
  • In vitro assays : Evaluated for anti-inflammatory or antimicrobial activity via enzyme inhibition (IC50_{50} values reported in micromolar ranges) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity and pharmacological profiles compared to halogenated analogs?

  • Electronic effects : The -CF3_3 group is strongly electron-withdrawing, directing electrophilic substitution and stabilizing transition states in nucleophilic reactions .

  • Bioactivity comparison :

    CompoundSubstituentLogPIC50_{50} (μM)
    Ethyl 5-(4-Cl-phenyl)-Cl3.212.5
    Ethyl 5-(4-CF3_3-phenyl)-CF3_33.88.2
    Data suggest -CF3_3 improves potency due to enhanced hydrophobic interactions .

Q. How can contradictions in reported biological data be resolved?

  • Experimental variables : Control solvent polarity (e.g., DMSO vs. aqueous buffer) to assess artifactual aggregation .
  • Target specificity : Use CRISPR-edited cell lines to confirm on-target effects vs. off-target interactions .

Q. What role does X-ray crystallography play in studying its 3D conformation?

  • Conformational analysis : Reveals planar isoxazole ring with a 15° tilt between the phenyl and ester groups, impacting binding pocket compatibility .
  • Hydrogen bonding : The carbonyl oxygen participates in H-bonds with active site residues (e.g., Lys123 in kinase assays) .

Q. What reaction mechanisms govern transformations of the isoxazole ring?

  • Photoisomerization : Under UV light, the isoxazole ring converts to oxazole derivatives via [3+2] cycloreversion, useful for generating diversity .
  • Hydrolysis : The ester group undergoes base-catalyzed saponification to carboxylic acid, requiring anhydrous conditions to prevent degradation .

Q. How can reaction conditions be optimized for scaled synthesis?

  • Catalyst screening : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Temperature control : Maintain <80°C to avoid decomposition of the trifluoromethyl group .

Q. How do computational methods aid in studying target interactions?

  • Docking simulations : Predict binding modes with COX-2 or EGFR kinases using AutoDock Vina, guided by crystallographic data .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with activity to design derivatives .

Q. What strategies address discrepancies between in vitro and in vivo activity?

  • Prodrug design : Modify the ester to a tert-butyl group to enhance metabolic stability .
  • PK/PD studies : Monitor plasma half-life (t1/2_{1/2} ~2.5 hr in rodents) to adjust dosing regimens .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate
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Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate

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